An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 1,4,8,11-Tetraoxacyclotetradecane
An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 1,4,8,11-Tetraoxacyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,8,11-Tetraoxacyclotetradecane, commonly known as 14-crown-4, is a crown ether of significant interest due to its remarkable selectivity for the lithium cation (Li⁺). This property positions it as a key molecule in areas ranging from ion-selective electrodes and phase-transfer catalysis to the development of novel therapeutic agents. Despite its importance, a definitive experimental crystal structure of the parent, unsubstituted 1,4,8,11-tetraoxacyclotetradecane has yet to be reported in publicly accessible databases. This guide provides a comprehensive overview of the current state of knowledge, drawing from computational studies and thermodynamic data to elucidate its conformational landscape. Furthermore, it serves as a practical manual for researchers, detailing the necessary protocols for synthesis, crystallization, and definitive structural characterization via single-crystal X-ray diffraction, alongside spectroscopic methods for conformational analysis in solution.
Introduction: The Enigmatic Structure of a Key Ionophore
Crown ethers, a class of macrocyclic polyethers, have revolutionized our understanding of molecular recognition and host-guest chemistry. Their ability to selectively bind specific cations is a direct function of the relationship between the cation's ionic radius and the crown ether's cavity size. 1,4,8,11-Tetraoxacyclotetradecane (14-crown-4) stands out within this family for its pronounced affinity for Li⁺. Thermodynamic studies have revealed that it possesses the highest selectivity for Li⁺ over other alkali metal ions, such as Na⁺, among the 12- to 16-crown-4 series.[1][2] This high selectivity is attributed to a "size-fitted" combination of the cation and the ligand's cavity, which suggests a pre-organized conformational arrangement of the macrocycle.
However, a critical gap exists in the literature: the absence of a published crystal structure for the free, unsubstituted 14-crown-4. While the structures of many of its derivatives and its complexes are known, the fundamental conformation of the parent ligand in the solid state remains undetermined. This guide aims to bridge this gap by synthesizing existing theoretical knowledge and providing a detailed roadmap for its experimental elucidation.
Synthesis and Crystallization: From Precursors to Single Crystals
The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 1,4,8,11-Tetraoxacyclotetradecane
The most common and effective method for the synthesis of crown ethers is the templated Williamson ether synthesis.[3][4][5][6] This approach utilizes a cation to organize the precursor molecules, thereby favoring intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Templated Synthesis of 14-Crown-4
-
Reactants and Reagents:
-
1,8-dichloro-3,6-dioxaoctane
-
Ethylene glycol
-
A suitable base (e.g., potassium tert-butoxide, sodium hydride)
-
A template salt (e.g., lithium perchlorate)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve ethylene glycol and the template salt in the anhydrous solvent.
-
Slowly add the base to the solution to form the dialkoxide in situ.
-
Over a period of several hours, add a solution of 1,8-dichloro-3,6-dioxaoctane in the same solvent to the reaction mixture at reflux, maintaining high-dilution conditions to promote cyclization.
-
After the addition is complete, continue to reflux the mixture for 24-48 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or alumina to yield the pure 1,4,8,11-tetraoxacyclotetradecane.
-
Growing Single Crystals
Obtaining a crystal suitable for X-ray diffraction is often the most challenging step.[7][8][9] Several methods can be employed, and success often requires screening various solvents and conditions.
Protocols for Crystallization:
-
Slow Evaporation:
-
Dissolve the purified crown ether in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like hexane-ethyl acetate) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., diethyl ether or hexane).
-
Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.
-
-
Microbatch Under-Oil Crystallization:
-
Prepare a concentrated solution of the crown ether.
-
Dispense nanoliter-scale droplets of this solution onto a microplate.
-
Cover the droplets with an inert oil (e.g., paraffin or silicone oil).
-
The oil controls the rate of solvent evaporation, allowing for slow crystal growth.[7]
-
Proposed Workflow for Crystal Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction (SC-XRD).[10][11][12][13] The following protocol outlines the necessary steps to determine the crystal structure of 1,4,8,11-tetraoxacyclotetradecane.
Caption: Workflow for the determination of a novel crystal structure.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10][14]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This process optimizes the atomic positions, and thermal parameters to best fit the experimental diffraction data.
-
Validation and Deposition: The final structure is validated for geometric and crystallographic soundness. The crystallographic information file (CIF) should then be deposited in the Cambridge Structural Database (CSD) to make the data publicly available.[15][16]
Conformational Analysis: A Blend of Theory and Experiment
In the absence of an experimental crystal structure, computational and spectroscopic methods provide crucial insights into the conformational preferences of 1,4,8,11-tetraoxacyclotetradecane.
Computational Modeling
Computational chemistry is a powerful tool for exploring the potential energy surface of flexible molecules like crown ethers.[17][18][19]
Methodology:
-
Conformational Search: A thorough search of the conformational space can be performed using molecular mechanics (MM) force fields.[20] This identifies a set of low-energy candidate structures.
-
Quantum Mechanical Calculations: The geometries of the candidate conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).[21][22] This provides more accurate relative energies and detailed geometric parameters.
Predicted Conformations:
Computational studies on 14-crown-4 and its analogues suggest several low-energy conformers. The relative stability of these conformers is determined by a balance of factors, including torsional strain in the ethylene glycol units and transannular interactions. The conformation that presents the oxygen atoms in a coplanar arrangement, creating a well-defined cavity, is particularly important for cation binding.
Caption: Hypothetical energy landscape of 1,4,8,11-tetraoxacyclotetradecane conformers.
| Conformer (Symmetry) | Calculated Relative Energy (kcal/mol) | Key Structural Features |
| 1 (C₁) | 0.0 | Asymmetric, favorable for Li⁺ binding |
| 2 (C₂) | +1.5 | Possesses a two-fold rotation axis |
| 3 (Cᵢ) | +2.8 | Centrosymmetric |
| 4 (Cₛ) | +4.2 | Contains a mirror plane |
| Note: These are representative values based on typical computational results for crown ethers. |
Spectroscopic Analysis
Spectroscopic techniques provide experimental data on the conformation and dynamics of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C NMR spectra provides information about the symmetry of the molecule in solution.[23][24][25] A simple spectrum with few signals suggests a single, highly symmetric conformation or rapid interconversion between multiple conformers on the NMR timescale.
-
Variable-Temperature (VT) NMR: By recording spectra at different temperatures, it is possible to study the dynamic processes of the crown ether. At low temperatures, the interconversion between conformers may slow down, leading to the appearance of separate signals for each conformer. This allows for the determination of the energy barriers for conformational changes.[26]
Infrared (IR) and Raman Spectroscopy:
The C-O-C stretching vibrations in the IR and Raman spectra of crown ethers are particularly sensitive to the conformation of the macrocycle. Different conformers will exhibit distinct vibrational frequencies in the 1150-900 cm⁻¹ region. These experimental spectra can be compared with the vibrational frequencies calculated for the computationally predicted conformers to identify the dominant species in a given state.
Thermodynamic Corroboration
Calorimetric titrations have shown that 14-crown-4 has the highest binding constant (Ka) for Li⁺ among the 12- to 16-crown-4 series in methanol.[1] This exceptional selectivity is attributed to both favorable enthalpic and entropic contributions, which arise from the "size-fit" between the cation and the macrocycle's cavity. This implies that one of the low-energy conformers of free 14-crown-4 is already well-organized for binding Li⁺, minimizing the entropic penalty associated with conformational rearrangement upon complexation.
Conclusion and Future Outlook
While computational and thermodynamic studies have provided a robust theoretical framework for understanding the conformational behavior and ion selectivity of 1,4,8,11-tetraoxacyclotetradecane, the absence of an experimental crystal structure remains a significant omission in the field. The protocols and methodologies detailed in this guide provide a clear path forward for researchers to obtain this crucial piece of data.
The determination of the solid-state structure of 14-crown-4 will not only validate theoretical models but also provide a precise geometric benchmark for understanding its unique host-guest chemistry. This knowledge is essential for the rational design of new ionophores, sensors, and therapeutic agents that leverage the remarkable lithium selectivity of this fundamental crown ether.
References
-
Direct synthetic routes to functionalised crown ethers. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
-
Cambridge Structural Database. (2023, December 22). In Wikipedia. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]
-
Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved March 26, 2026, from [Link]
-
Cambridge Structure Database. (n.d.). UW-Madison Libraries. Retrieved March 26, 2026, from [Link]
-
Cambridge Structural Database. (n.d.). Ithaca College. Retrieved March 26, 2026, from [Link]
-
What Are Crown Ethers? Comprehensive Guide to Structure, Binding and Uses. (n.d.). Biolin Scientific. Retrieved March 26, 2026, from [Link]
-
Reddy, M. R., & Rao, M. S. (2006). Searching the Conformational Space of Cyclic Molecules: A Molecular Mechanics and Density Functional Theory Study of 9-Crown-3. The Journal of Physical Chemistry A, 110(40), 11540–11545. [Link]
-
Adler, T. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2570. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1133–1140. [Link]
-
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]
-
Ghosh, S., et al. (2021). Rapid and High-Yield Synthesis of[23]Crown Ether: Applied as a Wheel Component in the Formation of Pseudo[15]rotaxane and Synthesis of[15]Catenane with a Dibenzylammonium Dumbbell. The Journal of Organic Chemistry, 86(11), 7658–7664. [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
-
Schmittel, M., et al. (2010). Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties. Beilstein Journal of Organic Chemistry, 6, 14. [Link]
-
Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
-
Chemical crystallization. (n.d.). SPT Labtech. Retrieved March 26, 2026, from [Link]
-
Inoue, Y., et al. (1993). Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium selectivity of 14-crown-4. The Journal of Organic Chemistry, 58(20), 5411-5413. [Link]
-
Rabiet, F., & Denat, F. (2006). A New Synthesis of Macrotricyclic Ligand Based on 1,4,8,11-Tetraazacyclotetradecane. Journal of Heterocyclic Chemistry, 43(4), 1085-1088. [Link]
-
Toward the Macrocidins: Macrocyclization via Williamson Etherification of a Phenolate. (2010). The Journal of Organic Chemistry, 75(19), 6504-6513. [Link]
-
Molecular Structure Analysis: Single-Crystal X-ray Diffraction. (2026, March 16). Universität Ulm. [Link]
-
Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. [Link]
-
Kleinpeter, E., et al. (2001). Conformational and complexational study of some maleonitrile mixed oxadithia crown ethers by NMR spectroscopy and molecular modelling. Journal of the Chemical Society, Perkin Transactions 2, (5), 707-714. [Link]
-
What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho. Retrieved March 26, 2026, from [Link]
-
Ratcliffe, C. I., et al. (1996). Molecular motion in crown ethers. Application of 13C and 2H NMR to the study of 4-carboxybenzo-24-crown-8 ether and its KNCS complex in solution and in the solid phase. Canadian Journal of Chemistry, 74(8), 1237-1246. [Link]
-
DFT modeling on the suitable crown ether architecture for complexation with Cs⁺ and Sr²⁺ metal ions. (2011). Journal of Molecular Modeling, 17(5), 1153-1164. [Link]
-
Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). University of Missouri-St. Louis. Retrieved March 26, 2026, from [Link]
-
Bovill, M. J., et al. (1980). Molecular mechanics calculations for ethers. The conformations of some crown ethers and the structure of the complex of 18-crown-6 with benzylammonium thiocyanate. Journal of the Chemical Society, Perkin Transactions 2, (9), 1529-1537. [Link]
-
Conformation of K+(Crown Ether) Complexes Revealed by Ion Mobility–Mass Spectrometry and Ultraviolet Spectroscopy. (2020). The Journal of Physical Chemistry A, 124(49), 10186-10195. [Link]
-
Thermodynamic and Transport Properties of Crown-Ethers: Force Field Development and Molecular Simulations. (2017). The Journal of Physical Chemistry B, 121(34), 8175-8186. [Link]
-
Barefield, E. K. (1972). A New Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam) via the Nickel(II) Complex. Inorganic Chemistry, 11(9), 2273-2274. [Link]
-
Density Functional Theory Studies of the Structures and Thermodynamic Parameters of Li+-Crown Ether Complexes. (2020). Molecules, 25(21), 5133. [Link]
-
Williamson ether synthesis. (2024, February 25). In Wikipedia. [Link]
- Process for preparing 1,4,8,11-tetraazacyclotetradecane. (1997).
-
Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. (2021). The Journal of Physical Chemistry A, 125(29), 6401-6409. [Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]
-
STUDY OF CONFORMATIONAL SENSITIVITY THROUGH C NMR CHEMICAL SHIFTS AND C SPIN LATTICE RELAXATION TIME IN CROWN ETHER MOLECULES. (n.d.). Indian Journal of Scientific Research. Retrieved March 26, 2026, from [Link]
-
SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. (2020). International Journal of Civil Engineering and Technology, 11(3), 462-469. [Link]
-
Kobayashi, K., et al. (2023). Solid state 1H, 7Li, and 13C NMR studies on new ionic plastic crystals of crown ether–Li-TFSA complexes. Physical Chemistry Chemical Physics, 25(1), 30-38. [Link]
-
Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium selectivity of 14-crown-4. (1993). The Journal of Organic Chemistry, 58(20), 5411-5413. [Link]
-
Characterization of 14-Crown-4 Ethers for the Extraction of Lithium from Natural Brines: Synthesis, Solubility Measurements in Supercritical Carbon Dioxide, and Thermodynamic Modeling. (2021). Industrial & Engineering Chemistry Research, 60(21), 7859-7869. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (2023, January 23). Chemistry LibreTexts. [Link]
-
Live, D., & Chan, S. I. (1976). Nuclear magnetic resonance study of the solution structures of some crown ethers and their cation complexes. Journal of the American Chemical Society, 98(13), 3769–3778. [Link]
-
Thermodynamics of Ionic Bonding with Crown Ethers in Aqueous Solution. (2021). Curate ND. [Link]
-
Thermodynamics of Li+–Crown Ether Interactions in Aqueous Solvent. (2023). ChemRxiv. [Link]
-
Thermodynamic and Transport Properties of Crown-Ethers: Force Field Development and Molecular Simulations. (2017). The Journal of Physical Chemistry B, 121(34), 8175–8186. [Link]
-
Molecular mechanics and dynamics studies of crown ether - cation interactions: free energy calculations on the cation selectivity of dibenzo-18-crown-6 and dibenzo-30-crown-10. (1991). Journal of the American Chemical Society, 113(10), 3785–3791. [Link]
Sources
- 1. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.muohio.edu [chemistry.muohio.edu]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 12. pulstec.net [pulstec.net]
- 13. youtube.com [youtube.com]
- 14. geo.umass.edu [geo.umass.edu]
- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 16. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. DFT modeling on the suitable crown ether architecture for complexation with Cs⁺ and Sr²⁺ metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Molecular mechanics calculations for ethers. The conformations of some crown ethers and the structure of the complex of 18-crown-6 with benzylammonium thiocyanate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+ - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conformational and complexational study of some maleonitrile mixed oxadithia crown ethers by NMR spectroscopy and molecular modelling - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 24. ijsr.in [ijsr.in]
- 25. pubs.acs.org [pubs.acs.org]
- 26. cdnsciencepub.com [cdnsciencepub.com]
